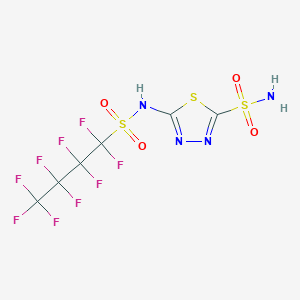
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is a complex organosulfur compound characterized by the presence of a thiadiazole ring and sulfonamide groups. This compound is notable for its unique chemical structure, which includes a nonafluorobutylsulfonyl group, making it highly fluorinated and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 1,3,4-thiadiazole-2-sulfonamide with nonafluorobutanesulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiadiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The highly electronegative fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can also interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethylsulfonyl)imide: Another highly fluorinated compound with similar applications in chemistry and industry.
Trifluoromethanesulfonamide: Known for its use in medicinal chemistry and as a reagent in organic synthesis.
Nonafluorobutanesulfonate: Used in the production of fluorinated surfactants and materials.
Uniqueness
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of a thiadiazole ring and a highly fluorinated sulfonamide group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
316826-66-1 |
|---|---|
Molecular Formula |
C6H3F9N4O4S3 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H3F9N4O4S3/c7-3(8,5(11,12)13)4(9,10)6(14,15)26(22,23)19-1-17-18-2(24-1)25(16,20)21/h(H,17,19)(H2,16,20,21) |
InChI Key |
ZIZPSSXZSNIUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


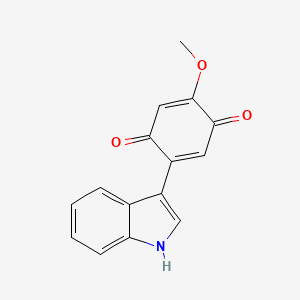

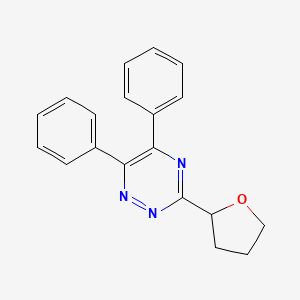
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
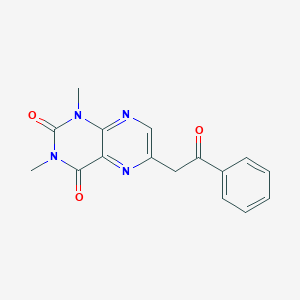
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
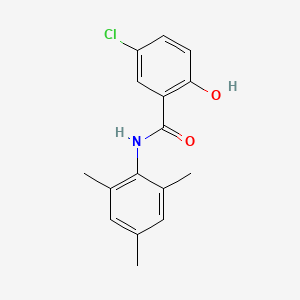
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

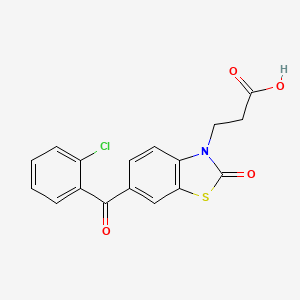
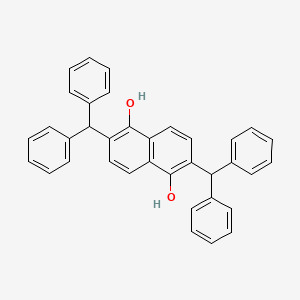
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
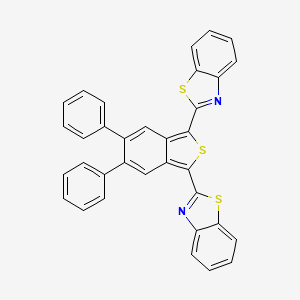
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
